molecular formula C47H67NO9S2 B10861983 Sting-IN-5

Sting-IN-5

Cat. No.: B10861983
M. Wt: 854.2 g/mol
InChI Key: UBXHZHGRHRYYRQ-NRFHPLGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING-IN-5 is a potent inhibitor of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and initiating antiviral host defense mechanisms. This compound has shown significant potential in research related to anti-inflammatory diseases and sepsis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques involving multiple reaction steps and purification processes .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for reaction control, purification, and quality assurance to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

STING-IN-5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups.

Scientific Research Applications

STING-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

STING-IN-5 functions by inhibiting the STING pathway, which is activated by the presence of cytosolic DNA. The compound binds to the STING protein, preventing its activation and subsequent signaling cascade. This inhibition leads to a reduction in the production of type I interferons and inflammatory cytokines, thereby modulating the immune response .

Comparison with Similar Compounds

Similar Compounds

    DMXAA (5,6-dimethylxanthenone-4-acetic acid): A known STING agonist with anti-tumor properties.

    Cyclic dinucleotides (CDNs): Natural STING agonists that activate the pathway by binding to the STING protein.

    Amidobenzimidazole (ABZI): A synthetic STING agonist with potent activity

Uniqueness of STING-IN-5

This compound is unique due to its potent inhibitory activity against the STING pathway, making it a valuable tool for studying the pathway’s role in various diseases. Unlike agonists that activate the pathway, this compound provides insights into the consequences of pathway inhibition and its therapeutic potential in conditions characterized by excessive inflammation .

Properties

Molecular Formula

C47H67NO9S2

Molecular Weight

854.2 g/mol

IUPAC Name

benzyl (2E)-2-[(3R,4S,5S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36+,37+,38+,39-,43+,45-,46-,47-/m0/s1

InChI Key

UBXHZHGRHRYYRQ-NRFHPLGESA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@H]1OC(=O)CCSSCCC(=O)NOCC=C)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1OC(=O)CCSSCCC(=O)NOCC=C)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C

Origin of Product

United States

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